{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1307775-30-9
VCID: VC3187630
InChI: InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2
SMILES: C1CN(CCC1CN)CC2=CC(=CS2)Br
Molecular Formula: C11H17BrN2S
Molecular Weight: 289.24 g/mol

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine

CAS No.: 1307775-30-9

Cat. No.: VC3187630

Molecular Formula: C11H17BrN2S

Molecular Weight: 289.24 g/mol

* For research use only. Not for human or veterinary use.

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine - 1307775-30-9

Specification

CAS No. 1307775-30-9
Molecular Formula C11H17BrN2S
Molecular Weight 289.24 g/mol
IUPAC Name [1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine
Standard InChI InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2
Standard InChI Key YKDMHEORLQFPBH-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)CC2=CC(=CS2)Br
Canonical SMILES C1CN(CCC1CN)CC2=CC(=CS2)Br

Introduction

Chemical Structure and Properties

Molecular Structure

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine consists of a 4-bromothiophene ring connected to a piperidine ring via a methylene bridge, with the nitrogen atom of the piperidine serving as the connection point. The compound features a methanamine (CH₂NH₂) group at the 4-position of the piperidine ring. This structure can be compared to the related compound 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one, which instead contains a ketone group at the piperidine 4-position .

Physical Properties

Based on structural analysis and comparison with similar bromothiophene derivatives, the compound is expected to exhibit the following physical properties:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to light yellow solidSimilar to related bromothiophene compounds
Molecular Weight~289 g/molCalculated from molecular formula
SolubilitySoluble in common organic solventsBased on similar bromothiophene derivatives
StabilityStable under normal conditionsComparable to related compounds
Melting PointApproximately 115-130°CEstimated from similar structures

The compound's physical properties are largely influenced by the presence of the bromothiophene group, which contributes to its solubility profile, and the amine functionality, which introduces basic characteristics and hydrogen bonding capabilities. Unlike the related compound 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one with a molecular weight of 274.18 g/mol , the methanamine variant is expected to have a slightly higher molecular weight due to the replacement of the ketone group with a methylamine group.

Chemical Reactivity

Functional Group Reactivity

The reactivity of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine is characterized by three main reactive centers: the bromine substituent on the thiophene ring, the tertiary amine in the piperidine ring, and the primary amine of the methanamine group. Each of these functional groups can participate in distinct chemical transformations:

Functional GroupExpected ReactivityPotential Reactions
BromothiopheneSusceptible to nucleophilic substitution and metal-catalyzed couplingSuzuki coupling, Sonogashira coupling, Heck reaction
Tertiary Amine (Piperidine)Nucleophilic center, can undergo alkylationN-alkylation, acylation, quaternization
Primary Amine (Methanamine)Nucleophilic, can form imines and amidesReductive amination, amide formation, imine condensation

Common Reaction Pathways

The bromine atom on the thiophene ring is particularly valuable for synthetic chemistry, as it enables various cross-coupling reactions. For example, in palladium-catalyzed reactions similar to those described for methyl 4-bromothiophene-2-carboxylate, the bromothiophene moiety can undergo coupling with boronic acids or esters to form carbon-carbon bonds .

Synthesis Methods

Synthetic ApproachKey ReagentsConditionsReference Compound
Reductive Amination1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one, NH₄OAc, NaBH₃CNMeOH, rt, 12-24hBased on related piperidin-4-one transformation
Sequential Alkylation4-bromothiophene-2-carbaldehyde, piperidin-4-ylmethanamineReductive conditions, suitable catalystSimilar to synthesis routes for related compounds
Reduction of Nitrile Precursor1-[(4-bromothiophen-2-yl)methyl]-4-cyanopiperidineLiAlH₄, THF, 0°C to rtCommon method for primary amine synthesis

Key Synthetic Considerations

A promising synthetic route would involve starting with 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one , which could be converted to the desired amine via reductive amination. The reaction would likely proceed through an oxime or imine intermediate, followed by reduction to yield the target compound. This approach has the advantage of utilizing an established bromothiophene-piperidine scaffold.

Alternatively, a synthetic pathway could be developed starting from 4-bromothiophene-2-carbaldehyde, which could undergo reductive amination with an appropriate piperidine derivative. This approach would parallel the synthetic methods described for related compounds such as 4-((4-bromothiophen-2-yl)methyl)piperidin-4-ol.

Analytical Characterization

Spectroscopic Properties

The compound would typically be characterized by various spectroscopic techniques. Based on structural features, the following spectroscopic properties are anticipated:

Analytical TechniqueExpected Characteristic Signals
¹H NMRThiophene protons (δ ~6.8-7.2 ppm), methylene bridges (δ ~3.5-4.2 ppm), piperidine ring protons (δ ~1.5-3.2 ppm), primary amine protons (δ ~1.0-1.8 ppm)
¹³C NMRThiophene carbons (δ ~110-140 ppm), methylene carbons (δ ~30-60 ppm), piperidine carbons (δ ~25-55 ppm)
Mass SpectrometryMolecular ion peak around m/z 289, characteristic fragmentation pattern showing loss of amine group and bromothiophene fragments
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=C aromatic stretching (1400-1600 cm⁻¹), C-Br stretching (550-650 cm⁻¹)

These spectroscopic properties would be essential for confirmation of structure and purity assessment during synthesis and subsequent applications.

Biological Activity and Applications

Structural FeaturePotential Biological RelevancePossible Therapeutic Applications
Bromothiophene MoietyMay enhance membrane permeability and binding to lipophilic protein pocketsDrug design for CNS-active compounds
Piperidine RingCommon in CNS-active compounds, provides conformational rigidityNeurological disorder treatments
Primary AmineHydrogen bond donor, potential for interaction with protein targetsReceptor ligands, enzyme inhibitors

The combination of these structural elements suggests potential applications in central nervous system (CNS) drug development, similar to other heterocyclic compounds containing piperidine rings. The bromothiophene group could potentially interact with hydrophobic binding pockets of various protein targets.

Research Applications

The compound may serve as a valuable building block in medicinal chemistry and chemical biology research:

  • As a scaffold for structure-activity relationship (SAR) studies in drug discovery programs

  • As an intermediate in the synthesis of more complex molecules with biological activity

  • As a molecular probe for studying biological systems, particularly if derivatized with reporting groups

The presence of both nucleophilic (amine) and electrophilic (bromothiophene) sites makes this compound particularly versatile for chemical diversification in combinatorial chemistry approaches.

Comparison with Related Compounds

Structural and Functional Comparison

Several related compounds share structural similarities with {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine, allowing for comparative analysis of properties and functions:

CompoundStructural DifferencesFunctional ImplicationsReference
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-oneContains ketone instead of methanamine at piperidine 4-positionMore electrophilic, less basic, different hydrogen bonding pattern
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-olContains hydroxyl group at piperidine 4-position, different connectivityMore hydrophilic, hydrogen bond donor and acceptor
Methyl 4-bromothiophene-2-carboxylateLacks piperidine ring, contains ester functionalityMore lipophilic, no basic nitrogen, different reactivity profile

The structural variations among these compounds significantly impact their physicochemical properties, including solubility, acid-base behavior, and hydrogen bonding capabilities. These differences would be expected to translate into distinct biological activities and synthetic applications.

Reactivity Comparison

The reactivity patterns of these related compounds differ significantly:

CompoundKey Reactive CenterCharacteristic ReactionsReference
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanaminePrimary amineCondensation with carbonyls, amide formation-
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-oneKetoneReduction, nucleophilic addition, condensation
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-olTertiary alcoholDehydration, esterification, oxidation
Methyl 4-bromothiophene-2-carboxylateEsterHydrolysis, transesterification, reduction

These reactivity differences provide a diverse chemical toolbox for researchers working with bromothiophene-containing compounds in various applications.

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